

HPLC method development for Ivabradine Impurity 11 analysis

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Compound of Interest

Compound Name: *Ivabradine Impurity 11*

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An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of **Ivabradine Impurity 11**

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the development and subsequent validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **Ivabradine Impurity 11**. Ivabradine, a crucial therapeutic agent for chronic stable angina and heart failure, requires stringent quality control to ensure patient safety and product efficacy.[1][2] The presence of impurities, arising from synthesis or degradation, must be meticulously monitored. This document provides a scientifically grounded protocol, explaining the rationale behind experimental choices, from initial parameter scouting to full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[3] It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative for Impurity Profiling

Ivabradine is a heart rate-lowering agent that acts by selectively and specifically inhibiting the cardiac pacemaker If current.[4][5] The control of impurities in the active pharmaceutical ingredient (API) and finished drug products is a critical regulatory requirement. Impurities, even at trace levels, can impact the safety and efficacy of a drug. Therefore, developing a validated,

stability-indicating analytical method that can separate and quantify impurities from the main component and from each other is paramount.

This application note focuses on **Ivabradine Impurity 11**, a known related substance with the chemical name (7R)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-triene-7-methanamine.[6] [7] The objective is to establish a reliable RP-HPLC method and validate it according to the rigorous standards of ICH Q2(R2) to ensure it is fit for its intended purpose in a quality control environment.

Scientific Rationale and Methodological Causality

The selection of an appropriate analytical technique and its subsequent optimization are guided by the physicochemical properties of the analytes and the principles of chromatography.

Analyte Physicochemical Properties

Ivabradine and its related impurities are basic compounds containing tertiary amine functional groups. This makes their retention and peak shape highly sensitive to the pH of the mobile phase. Operating within a suitable pH range where the analytes are in a consistent, ionized state is crucial for achieving reproducible retention times and symmetrical peaks.

Chromatographic Strategy: Reversed-Phase HPLC

Reversed-phase chromatography is the method of choice due to its versatility and suitability for separating moderately polar to nonpolar compounds like Ivabradine and its impurities.

- **Column Selection:** A C18 column is a common starting point, offering excellent hydrophobic retention. However, for complex mixtures of related substances, alternative selectivities can be beneficial. A Phenyl-hexyl stationary phase was chosen for this method. The π - π interactions offered by the phenyl rings provide a unique selectivity for aromatic compounds like Ivabradine, often improving resolution between structurally similar impurities.[8]
- **Mobile Phase Optimization:** The mobile phase consists of an aqueous buffer and an organic modifier.
 - **Buffer & pH:** A phosphate buffer is selected for its excellent buffering capacity. The pH is a critical parameter; a pH of 6.0 was found to provide optimal peak shape and resolution

between Impurity 11 and the parent Ivabradine peak.[9][10]

- Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency. A gradient elution is employed to ensure adequate retention and separation of early-eluting polar impurities while enabling the timely elution of the more retained main analyte, thus reducing the overall analysis time.[11]
- Detection: UV detection is selected based on the presence of a chromophore in the Ivabradine molecule. A wavelength of 220 nm was chosen to ensure high sensitivity for both the API and its impurities.[9][10]

Materials and Reagents

- Reference Standards: Ivabradine Hydrochloride and **Ivabradine Impurity 11**.
- Reagents: Potassium dihydrogen phosphate (KH_2PO_4), Orthophosphoric acid (H_3PO_4), HPLC-grade Acetonitrile, HPLC-grade Methanol, and Purified water.
- Equipment: HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.
- Column: Phenyl-Hexyl column (150 mm x 4.6 mm, 3.5 μm).

Experimental Protocols

Protocol 1: Optimized Chromatographic Conditions

The final, optimized HPLC method parameters are summarized in the table below.

Parameter	Condition
Column	Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A	25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.0 with Orthophosphoric acid.
Mobile Phase B	Acetonitrile
Gradient Program	Time (min)
0.01	
15.00	
20.00	
22.00	
22.01	
28.00	
Flow Rate	1.0 mL/min
Column Temperature	35 °C
Detection	UV at 220 nm
Injection Volume	10 µL
Diluent	Mobile Phase A : Methanol (80:20 v/v)

Protocol 2: Preparation of Solutions

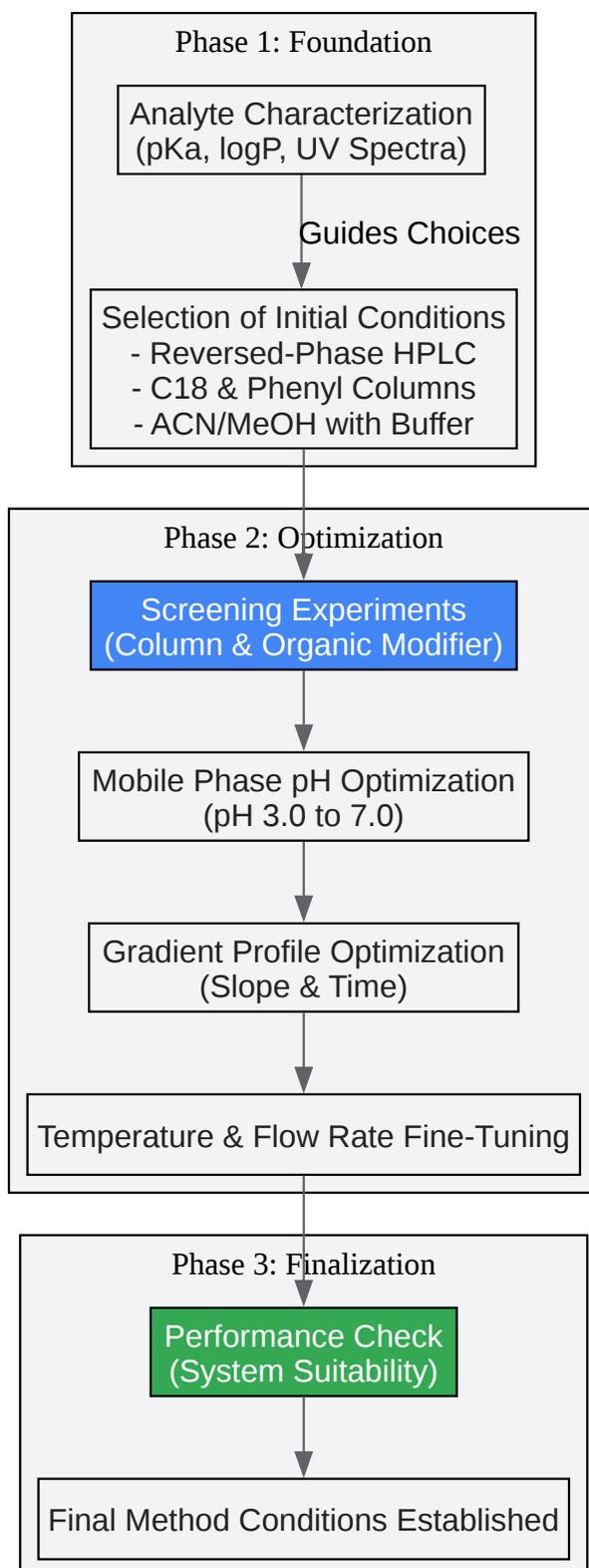
Note: Ivabradine is known to be photosensitive; therefore, all solutions should be protected from light using amber glassware or by wrapping vials in aluminum foil.[\[10\]](#)[\[12\]](#)

- Standard Stock Solution (Impurity 11): Accurately weigh about 10 mg of **Ivabradine Impurity 11** Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a solution of 100 µg/mL.

- **Standard Stock Solution (Ivabradine):** Accurately weigh about 25 mg of Ivabradine Hydrochloride Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a solution of 500 µg/mL.
- **System Suitability Solution (SSS):** Prepare a solution containing 1.0 µg/mL of **Ivabradine Impurity 11** and 250 µg/mL of Ivabradine Hydrochloride in Diluent.
- **Test Sample Preparation:** Accurately weigh and transfer a quantity of the test sample equivalent to 25 mg of Ivabradine into a 100 mL volumetric flask. Add approximately 70 mL of Diluent, sonicate for 15 minutes to dissolve, and dilute to volume with Diluent. This yields a nominal concentration of 250 µg/mL.

Protocol 3: Method Development Workflow

The development of a robust HPLC method follows a logical, systematic process to ensure the final conditions are optimal for the intended purpose.

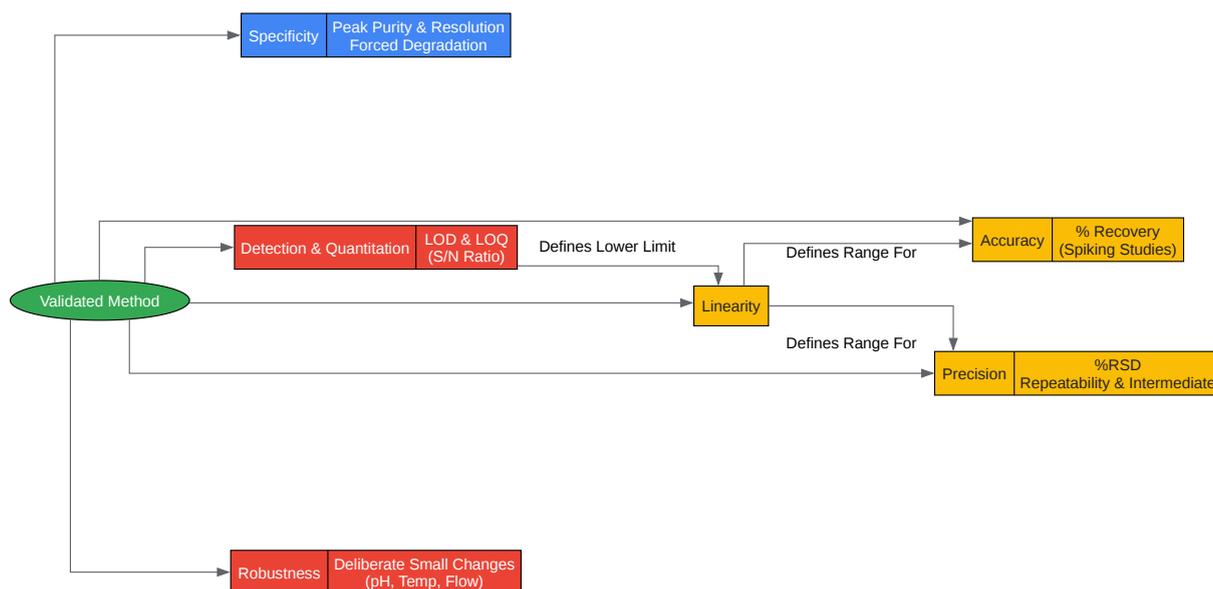


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Caption: A workflow diagram illustrating the systematic approach to HPLC method development.

Protocol 4: Method Validation Protocol (per ICH Q2(R2))

The developed method must be validated to demonstrate its suitability for routine use.[13][14]



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Caption: The interrelationship of analytical method validation parameters as defined by ICH guidelines.

4.1 System Suitability

- Objective: To verify the performance of the chromatographic system before analysis.
- Procedure: Inject the System Suitability Solution (SSS) in six replicates.
- Acceptance Criteria:

Parameter	Acceptance Limit
%RSD for Peak Area (n=6)	≤ 5.0% for Impurity 11
Tailing Factor (T)	≤ 2.0

| Resolution (Rs) | ≥ 2.0 (between Impurity 11 and Ivabradine) |

4.2 Specificity (Forced Degradation)

- Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential degradation products.[15][16]
- Procedure: Expose the Ivabradine sample (250 µg/mL) to the following stress conditions:
 - Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
 - Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
 - Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[17]
 - Thermal Degradation: Heat in an oven at 80°C for 48 hours.
 - Photolytic Degradation: Expose to UV light (254 nm) for 48 hours. Analyze all stressed samples alongside an unstressed control. Use a PDA detector to assess peak purity for

Ivabradine and Impurity 11.

- Acceptance Criteria: The method is considered stability-indicating if there is no interference or co-elution at the retention time of Impurity 11 and the Ivabradine peak. The peak purity index should be greater than 0.999.

4.3 Limit of Detection (LOD) and Limit of Quantitation (LOQ)

- Objective: To determine the lowest concentration of Impurity 11 that can be reliably detected and quantified.
- Procedure: Determine based on the signal-to-noise (S/N) ratio. Prepare serial dilutions of the Impurity 11 standard solution and inject them.
- Acceptance Criteria:
 - LOD: S/N ratio of approximately 3:1.
 - LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ concentration should be $\leq 10.0\%$.

4.4 Linearity

- Objective: To demonstrate a direct proportional relationship between concentration and detector response.[\[18\]](#)
- Procedure: Prepare a series of at least five solutions of Impurity 11 ranging from the LOQ to 150% of the specification limit (e.g., if the limit is 0.1%, this range would be LOQ to 1.5 $\mu\text{g/mL}$ for a 1000 $\mu\text{g/mL}$ API solution).
- Acceptance Criteria: The correlation coefficient (r^2) of the calibration curve must be ≥ 0.999 .

Concentration (µg/mL)	Peak Area (µV*s)
0.1 (LOQ)	1550
0.25	3850
0.50	7710
1.00	15450
1.50	23200
Result	$r^2 = 0.9998$

4.5 Accuracy (Recovery)

- Objective: To assess the closeness of the experimental value to the true value.
- Procedure: Spike a blank sample matrix (placebo) or the API sample with known amounts of Impurity 11 at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate.
- Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each level.

Spike Level	Theoretical (µg/mL)	Recovered (µg/mL)	% Recovery
50%	0.50	0.49	98.0%
100%	1.00	1.02	102.0%
150%	1.50	1.47	98.0%

4.6 Precision

- Objective: To demonstrate the consistency and reproducibility of the method.
- Procedure:

- Repeatability (Intra-assay): Analyze six replicate preparations of a sample spiked with Impurity 11 at the 100% specification level on the same day, by the same analyst.[19]
- Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
- Acceptance Criteria: The %RSD for the six replicate preparations should be $\leq 5.0\%$.

Precision Type	%RSD (n=6)
Repeatability (Day 1)	1.2%
Intermediate (Day 2)	1.5%

4.7 Robustness

- Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
- Procedure: Analyze the System Suitability Solution while making small changes to the method parameters, one at a time.
 - Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
 - Column Temperature: ± 2 °C (33 °C and 37 °C).
 - Mobile Phase pH: ± 0.2 units (pH 5.8 and 6.2).
- Acceptance Criteria: The system suitability parameters (Resolution, Tailing Factor) must still be met under all varied conditions. Retention time shifts should be minimal and predictable.

Conclusion

A highly specific, linear, accurate, precise, and robust stability-indicating RP-HPLC method for the quantitative analysis of **Ivabradine Impurity 11** has been successfully developed and validated. The method employs a Phenyl-Hexyl column with a gradient elution program, achieving excellent separation from the parent drug and its degradation products. The validation results confirm that the method is fit for its intended purpose and can be reliably

implemented in quality control laboratories for routine analysis and stability studies of Ivabradine.

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